Methyl 3-bromo-5-formylthiophene-2-carboxylate
Description
Methyl 3-bromo-5-formylthiophene-2-carboxylate is a thiophene derivative featuring three functional groups: a bromine atom at position 3, a formyl group (-CHO) at position 5, and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₇H₅BrO₃S, with a molecular weight of 249.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, formyl, ester) groups, making it highly reactive and versatile in organic synthesis. Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions involving the formyl group.
Properties
IUPAC Name |
methyl 3-bromo-5-formylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZAKNARMJQGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-formylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by formylation and esterification. One common method includes the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3). Finally, the formylated product is esterified to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: 3-bromo-5-carboxythiophene-2-carboxylate.
Reduction: 3-bromo-5-hydroxymethylthiophene-2-carboxylate.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Synthesis of Bioactive Compounds
Antibacterial Agents
Recent studies have highlighted the potential of thiophene derivatives, including methyl 3-bromo-5-formylthiophene-2-carboxylate, as precursors for synthesizing antibacterial agents. Compounds derived from thiophenes have shown promising in vitro antibacterial activity against resistant strains such as XDR Salmonella Typhi, making them candidates for further development in antibiotic therapies .
Antitumor Activity
Thiophene derivatives have also been explored for their antitumor properties. For instance, modifications of the thiophene structure have been associated with significant inhibitory effects on various cancer cell lines. The incorporation of this compound into larger molecular frameworks has been investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer treatment .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize more complex thiophene derivatives through palladium-catalyzed cross-coupling reactions .
Material Science
Conductive Polymers
The unique electronic properties of thiophenes make them suitable for applications in material science, particularly in the development of conductive polymers and organic photovoltaics. This compound can be polymerized to form conductive materials that have applications in organic electronics .
Case Study 1: Antibacterial Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating the potential for developing new therapeutic agents .
Case Study 2: Antitumor Activity
In another research effort, derivatives of this compound were evaluated for their ability to inhibit EGFR kinase activity. The results showed that certain modifications led to enhanced antitumor efficacy, suggesting that this compound could be a valuable lead in cancer drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited in the design of conductive polymers and semiconductors. The molecular targets and pathways involved are specific to the reactions and applications it is used in .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of Methyl 3-bromo-5-formylthiophene-2-carboxylate with structurally related compounds:
Key Research Findings
- The formyl group could be introduced via Vilsmeier-Haack formylation.
- Crystallography: Ethyl 3-bromo-4-cyano-5-[(ethoxyoxoethyl)sulfanyl]thiophene-2-carboxylate crystallizes in a monoclinic system with hydrogen bonding (2.554 Å), suggesting similar packing behavior in the target compound .
- Safety Data: Limited safety information is available for many analogs (e.g., ), underscoring the need for proper handling and toxicity studies.
Biological Activity
Methyl 3-bromo-5-formylthiophene-2-carboxylate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromine atom, a formyl group, and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 251.09 g/mol. The compound's structure allows for various chemical reactions, including substitution and oxidation, which can be leveraged in synthetic applications.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The formyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme activities.
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, blocking substrate access. This mechanism has been observed in various biochemical assays where it demonstrated significant inhibitory effects on specific enzyme activities.
- Biochemical Assays : In studies involving biochemical assays, this compound has been used as a probe to study enzyme kinetics and inhibition pathways, particularly in the context of pharmaceutical development .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound possesses antiproliferative activity against several cancer cell lines. Notably, studies have demonstrated its effectiveness against pancreatic cancer cells, where it induced apoptosis through the activation of caspase pathways .
Case Studies
- Inhibition of Type III Secretion System : A dissertation highlighted the compound's role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria. At concentrations around 50 µM, it resulted in a ~50% inhibition of secretion, indicating its potential as a therapeutic agent against bacterial infections .
- Antiproliferative Activity : A study focused on the compound's effect on pancreatic cancer cells showed that it significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains bromine and formyl groups | Antimicrobial, cytotoxic |
| Methyl 5-fluorothiophene-2-carboxylate | Fluorine instead of bromine | Lower reactivity in enzyme inhibition |
| Methyl 3-nitrothiophene-2-carboxylate | Nitro group present | Reduced antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
